Elucidation of (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic Acid: A Technical Guide to Stereochemical and Structural Verification
Elucidation of (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic Acid: A Technical Guide to Stereochemical and Structural Verification
This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid, a substituted cyclic amino acid. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require robust, self-validating protocols for the characterization of complex small molecules. This document emphasizes the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
Substituted chiral pyrrolidines are prevalent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The precise three-dimensional arrangement of substituents on the pyrrolidine ring is often critical for molecular recognition and biological activity. (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid (Molecular Formula: C9H17NO2, Molecular Weight: 171.24 g/mol ) presents a specific challenge in confirming the trans relationship between the isobutyl group at the C4 position and the carboxylic acid group at the C3 position.[2] This guide outlines a systematic approach using a combination of spectroscopic techniques to unambiguously determine its constitution and relative stereochemistry.
Strategic Workflow for Structure Elucidation
Caption: A logical workflow for the complete structure elucidation of the target molecule.
Mass Spectrometry: Confirming Molecular Identity
3.1 Rationale
Mass spectrometry is the first crucial step to confirm the molecular weight of the synthesized compound, which validates the expected molecular formula (C9H17NO2). Electrospray ionization (ESI) is the preferred method for amino acids as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation, making for straightforward interpretation.[3][4]
3.2 Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acidic condition ensures the protonation of the amine and carboxylic acid groups, facilitating positive ion detection.[3]
-
Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N2) Flow: 5-10 L/min.
-
Gas Temperature: 250-350 °C.
-
Scan Range: m/z 50-500.
-
3.3 Predicted Data and Interpretation
| Ion Species | Predicted m/z | Interpretation |
| [M+H]+ | 172.1332 | Protonated molecular ion, confirming the molecular weight of 171.24 g/mol . |
| [M+Na]+ | 194.1151 | Sodium adduct, a common observation in ESI-MS. |
The primary peak of interest is the [M+H]+ ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition (C9H18NO2 for the protonated species) with high confidence.
Infrared (IR) Spectroscopy: Functional Group Identification
4.1 Rationale
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule, namely the carboxylic acid and the secondary amine.[1][5][6] The characteristic broad O-H stretch of the carboxylic acid dimer and the C=O stretch are key diagnostic peaks.[7][8][9]
4.2 Experimental Protocol: ATR-FTIR
-
Sample Preparation: No extensive preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[1][10]
-
Data Acquisition:
4.3 Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) | The very broad nature of this peak is characteristic of the strong hydrogen bonding present in carboxylic acids.[7][8][9] |
| ~3200 (medium, sharp) | N-H stretch (secondary amine) | This peak may be superimposed on the broad O-H stretch. |
| 2955, 2870 | C-H stretch (aliphatic) | Corresponds to the sp3 C-H bonds of the isobutyl and pyrrolidine ring. |
| ~1710 (strong) | C=O stretch (carboxylic acid) | A strong, sharp peak indicative of the carbonyl group.[7][8] |
| ~1580 | N-H bend | Bending vibration of the secondary amine. |
| ~1230 | C-O stretch | Stretching of the C-O single bond in the carboxylic acid.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, providing information on connectivity and, crucially, stereochemistry.[11][12][13] A suite of 1D and 2D experiments is required for an unambiguous assignment.
5.1 Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d4 (CD3OD). D₂O is often preferred for amino acids as it can exchange with the labile N-H and O-H protons, simplifying the spectrum.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D NMR Experiments:
-
¹H NMR: Standard proton experiment to identify all proton environments.
-
¹³C NMR: Proton-decoupled experiment to identify all unique carbon environments.
-
DEPT-135: Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, crucial for identifying quaternary carbons and piecing together fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is the definitive experiment for determining relative stereochemistry.[8]
-
5.2 Predicted NMR Data and Interpretation
(Note: Chemical shifts are predicted and may vary based on solvent and pH. D₂O is assumed as the solvent, leading to the exchange and disappearance of NH and OH proton signals.)
Table 4: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | DEPT-135 |
| Pyrrolidine Ring | |||
| 2-CH₂ | ~3.3-3.5 (m) | ~45 | Negative |
| 3-CH | ~2.9-3.1 (m) | ~48 | Positive |
| 4-CH | ~2.4-2.6 (m) | ~42 | Positive |
| 5-CH₂ | ~3.1-3.3 (m) | ~52 | Negative |
| Isobutyl Group | |||
| 1'-CH₂ | ~1.5-1.7 (m) | ~38 | Negative |
| 2'-CH | ~1.8-2.0 (m) | ~25 | Positive |
| 3'-CH₃ | ~0.9 (d, J≈6.5) | ~22 | Positive |
| 4'-CH₃ | ~0.9 (d, J≈6.5) | ~22 | Positive |
| Carboxylic Acid | |||
| COOH | - (exchanged) | ~175 | N/A (Quaternary) |
5.3 Step-by-Step Elucidation using NMR Data
-
Connectivity via COSY: The COSY spectrum will show correlations between adjacent protons. Key expected correlations include:
-
H3 with the two H2 protons and H4.
-
H4 with H3, the two H5 protons, and the H1' protons of the isobutyl group.
-
H1' with H4 and H2'.
-
H2' with H1' and the two methyl groups (H3' and H4').
-
-
Carbon Skeleton via HSQC and HMBC:
-
HSQC: Each proton signal will correlate to its directly attached carbon, confirming the assignments in Table 4.
-
HMBC: This is critical for confirming the overall structure. For example, the proton at H3 should show a long-range correlation to the carboxylic carbon (~175 ppm), confirming the position of the acid group. Protons at H4 should show a correlation to the C1' of the isobutyl group.
-
-
Stereochemistry via NOESY/ROESY: This is the definitive experiment. In the (3R,4R) or trans configuration, the proton at C3 (H3) and the proton at C4 (H4) are on opposite faces of the pyrrolidine ring. However, the isobutyl group attached to C4 is on the same face as H3. Therefore, a key Nuclear Overhauser Effect (NOE) is expected.
-
Expected Key NOE: A spatial correlation (cross-peak in the NOESY/ROESY spectrum) between the proton at H3 and the methylene protons of the isobutyl group (H1' ).
-
Absence of NOE: A very weak or absent NOE between H3 and H4.
-
Caption: Key NOE correlation confirming the trans stereochemistry.
The observation of a strong NOE between H3 and the isobutyl protons (H1') and a weak or absent NOE between H3 and H4 provides compelling evidence for the trans relative stereochemistry of the substituents. The analysis of coupling constants can further support this assignment; in five-membered rings, trans protons often exhibit smaller coupling constants than cis protons, although this can be conformation-dependent.
Conclusion
By systematically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the complete structure and relative stereochemistry of (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid can be unambiguously determined. The workflow presented here provides a robust, self-validating framework where MS confirms the molecular formula, IR identifies key functional groups, 1D and 2D NMR establish the atomic connectivity, and crucially, NOESY/ROESY experiments provide definitive proof of the (3R,4R) trans stereochemistry. This rigorous approach is essential for ensuring the quality and integrity of novel chemical entities in research and development.
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